molecular formula C23H24N2O2 B13398918 (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]

Cat. No.: B13398918
M. Wt: 360.4 g/mol
InChI Key: HLPYVXKTMXQMID-UHFFFAOYSA-N
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Description

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] (CAS: 1246401-49-9) is a chiral bis(oxazoline) ligand with the molecular formula C23H24N2O2 and a molecular weight of 360.40 g/mol. It features a cyclopentylidene bridge connecting two 4-phenyl-4,5-dihydrooxazole moieties in the (R,R)-configuration . This compound is typically supplied as a white to light yellow powder with a purity of ≥95% and enantiomeric excess (ee) of 99%, making it a critical reagent in asymmetric catalysis, particularly for enantioselective C–H activation and cyclopropanation reactions . Its rigid bicyclic structure enhances stereochemical control in metal-catalyzed transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] typically involves the reaction of cyclopentanone with (4S)-4-phenyl-2-oxazoline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The exact reaction conditions can vary depending on the specific method used, but common conditions include the use of a solvent such as toluene and a catalyst like palladium.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] may involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The oxazoline rings can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazoline compounds.

Scientific Research Applications

2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and polymerization.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline] involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions. The oxazoline rings and the cyclopentylidene bridge play a crucial role in its binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(oxazoline) ligands are widely studied for their tunable steric and electronic properties. Below is a detailed comparison of the target compound with key analogs:

Stereoisomeric Variants

  • (4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]
    • Structural Difference : Mirror-image stereochemistry at the 4,4' positions.
    • Impact : Inversion of enantioselectivity in catalytic reactions compared to the (R,R)-form .
    • Purity/ee : 97% purity, 98% ee .

Bridge-Modified Analogs

  • (4R,4'R)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenyloxazole] (CAS: 1819994-24-5) Structural Difference: Cyclopropylidene bridge (3-membered ring) instead of cyclopentylidene. Impact: Increased ring strain enhances reactivity in asymmetric aldol reactions but reduces thermal stability . Molecular Weight: 332.39 g/mol .
  • (4R,4'R)-2,2'-Isopropylidenebis[4-phenyl-2-oxazoline] (CAS: 131457-46-0)

    • Structural Difference : Propane-2,2-diyl bridge instead of cyclopentylidene.
    • Impact : Greater conformational flexibility reduces enantioselectivity in Cu-catalyzed cyclopropanations .
    • Purity/ee : 96% purity, 98.5% ee .
  • (4R,4'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole] (CAS: 2185014-88-2)

    • Structural Difference : Cyclohexylidene bridge (6-membered ring).
    • Impact : Larger ring size reduces steric hindrance, favoring bulkier substrates in Pd-catalyzed couplings .
    • Molecular Weight : 374.48 g/mol .
    • Purity/ee : >97% purity, 99% ee .

Substituent-Modified Analogs

  • (4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]

    • Structural Difference : Additional phenyl groups at the 5,5' positions.
    • Impact : Enhanced π-π interactions improve catalytic efficiency in asymmetric Diels-Alder reactions .
    • Purity/ee : ≥95% purity, 99% ee .
  • (R,R)-t-bu-box (CAS: 131833-97-1)

    • Structural Difference : tert-Butyl substituents at the 4,4' positions.
    • Impact : Increased steric bulk improves selectivity in Rh-catalyzed hydrogenations .
    • Molecular Weight : 294.44 g/mol .
    • Purity/ee : 98% purity, 98.5% ee .

Comparative Data Table

Compound Name Bridge Type Substituents Molecular Weight (g/mol) Purity (%) ee (%) Key Applications
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] (Target) Cyclopentylidene 4-Ph 360.40 95 99 Cyclopropanation, C–H activation
(4R,4'R)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-phenyloxazole] Cyclopropylidene 4-Ph 332.39 95 N/A Aldol reactions
(4R,4'R)-2,2'-Isopropylidenebis[4-phenyl-2-oxazoline] Propane-2,2-diyl 4-Ph 340.40 96 98.5 Cyclopropanation
(4R,4'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole] Cyclohexylidene 4-Ph 374.48 97 99 Cross-coupling
(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole] Cyclopropylidene 4-Ph, 5-Ph 434.50 95 99 Diels-Alder reactions
(R,R)-t-bu-box Propane-2,2-diyl 4-tert-Bu 294.44 98 98.5 Hydrogenation

Biological Activity

The compound (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] (CAS 1246401-49-9) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H24N2O2
  • Molecular Weight : 360.46 g/mol
  • Purity : 95%

The structure of this compound features two oxazole rings connected by a cyclopentylidene moiety, which is significant for its biological interactions.

The biological activity of (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] has been primarily investigated in the context of its effects on various enzymes and cellular pathways.

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. In particular, it may interact with GSK3 (Glycogen Synthase Kinase 3), which is crucial in regulating various cellular processes including metabolism and cell division .
  • Antiparasitic Activity : Preliminary studies indicate that this compound exhibits antiparasitic properties against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure allows it to penetrate cell membranes effectively, inhibiting the growth of the parasite at low concentrations .

Case Studies

Several studies have evaluated the biological effects of (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]:

  • Study on Antiparasitic Activity : In a study assessing various substituted compounds for their ability to inhibit T. brucei, it was found that compounds with structural similarities to (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] had EC50 values below 1 µM, indicating potent activity against the parasite .
  • Selectivity and Toxicity : The selectivity index of the compound was evaluated against human cell lines (MRC5). Compounds similar to (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] demonstrated significant selectivity over human cells, suggesting a favorable therapeutic window .

Data Table

PropertyValue
Molecular FormulaC23H24N2O2
Molecular Weight360.46 g/mol
Purity95%
CAS Number1246401-49-9
EC50 against T. brucei<1 µM
Selectivity Index>60-fold

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole], and how can enantiomeric excess (ee) be maximized?

Methodological Answer:

  • Synthetic Protocol : Begin with chiral oxazoline precursors under cyclopentylidene bridging conditions. A typical procedure involves refluxing stoichiometric equivalents of chiral oxazole monomers with a cyclopentylidene donor (e.g., cyclopentyl diketone) in anhydrous THF or DCM, catalyzed by Lewis acids like Zn(OTf)₂ or Sc(OTf)₃ .
  • Enantiomeric Control : Use enantiopure starting materials (e.g., 4-phenyloxazole derivatives with >98% ee) to ensure stereochemical fidelity. Chiral HPLC or capillary electrophoresis can monitor ee during purification .
  • Yield Optimization : Post-reaction, employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the product. Reported yields range from 65–85% depending on steric hindrance .

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction. Refinement via SHELXL (from the SHELX suite) is standard for small-molecule crystallography, with R1 values <0.05 indicating high precision .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diastereotopic proton splitting (e.g., oxazole ring protons) and NOESY correlations to confirm stereochemistry .
  • Chiral Analysis : Use chiral stationary-phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluent to verify ≥98% ee, as reported for analogous oxazoline ligands .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its performance in asymmetric catalysis?

Methodological Answer:

  • Ligand Design : The (4R,4'R) configuration creates a rigid, C₂-symmetric chiral pocket, enhancing enantioselectivity in transition-metal catalysis (e.g., Ni or Cu complexes). For example, analogous ligands achieve >90% ee in nitrile imine cycloadditions .
  • Mechanistic Insight : Computational DFT studies (e.g., Gaussian 09) can model transition states to correlate ligand geometry with enantioselectivity. Focus on steric interactions between the cyclopentylidene bridge and substrate .
  • Case Study : In a model reaction (e.g., asymmetric aldol), compare catalytic activity with diastereomeric ligands (e.g., 4S,4'S analogs) to isolate stereochemical effects .

Q. How can discrepancies in crystallographic data (e.g., bond angles vs. DFT predictions) be resolved for this compound?

Methodological Answer:

  • Data Validation : Cross-reference experimental X-ray data (e.g., C–O bond lengths) with DFT-optimized structures (B3LYP/6-31G* level). Discrepancies >0.02 Å may indicate crystal packing effects or thermal motion .
  • Refinement Strategies : Use the TWINABS tool in SHELX to address twinning or disorder in crystals. For severe cases, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution .
  • Dynamic Analysis : Perform variable-temperature NMR to assess conformational flexibility, which may explain deviations between solid-state (X-ray) and computed gas-phase structures .

Q. What computational approaches are recommended for predicting the physicochemical properties (e.g., pKa, solubility) of this compound?

Methodological Answer:

  • pKa Prediction : Use COSMO-RS (via Turbomole) or empirical methods (e.g., MarvinSketch) based on oxazole ring basicity. Predicted pKa ≈ 4.7±0.7 aligns with zwitterionic stability in polar solvents .
  • Solubility Modeling : Apply Hansen solubility parameters (HSPiP software) to identify optimal solvents. Experimental validation in DMSO, THF, or chloroform (solubility >50 mg/mL) matches HSP predictions .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) shows decomposition onset at ~250°C, consistent with cyclopentylidene bridge robustness .

Q. What strategies are effective for resolving conflicting biological activity data in cell-based assays?

Methodological Answer:

  • Dose-Response Profiling : Conduct MTT assays across a concentration range (1 nM–100 µM) to distinguish cytotoxicity (IC₅₀) from off-target effects. For example, analogs show IC₅₀ >50 µM in HeLa cells, suggesting low toxicity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS quantification of parent compound decay rates clarifies false-positive bioactivity .
  • Target Identification : Use affinity chromatography (immobilized ligand) coupled with proteomics to identify binding partners. Cross-validate with siRNA knockdowns to confirm target relevance .

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2

InChI Key

HLPYVXKTMXQMID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Origin of Product

United States

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